3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine is a heterocyclic compound that features a dioxolo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine typically involves multi-step organic reactions. One common method involves the reaction of a dioxolo-pyridine derivative with a suitable amine under controlled conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in dichloromethane at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Triethylamine in dichloromethane at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- [1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid
- [1,3]Dioxolo[4,5-b]pyridin-6-amine
- [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanol
Uniqueness
3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine is unique due to its specific amine functional group attached to the propan-1-amine chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-([1,3]dioxolo[4,5-b]pyridin-6-yl)propan-1-amine |
InChI |
InChI=1S/C9H12N2O2/c10-3-1-2-7-4-8-9(11-5-7)13-6-12-8/h4-5H,1-3,6,10H2 |
InChI Key |
VWCKMBSLSZYHLT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.